5-Bromo-4-(4-hexylphenyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD33022701 is a chemical compound with unique properties and applications in various fields of science and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of MFCD33022701 involves specific synthetic routes and reaction conditions. The synthesis typically requires precise control of temperature, pressure, and the use of specific reagents to achieve the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of MFCD33022701 involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure consistent quality and yield. The industrial production methods are designed to be cost-effective and environmentally friendly, ensuring that the compound can be produced on a large scale for various applications.
Análisis De Reacciones Químicas
Types of Reactions: MFCD33022701 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD33022701 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of MFCD33022701 depend on the specific reaction conditions and reagents used. These products can have different properties and applications, making the compound versatile for various scientific and industrial uses.
Aplicaciones Científicas De Investigación
MFCD33022701 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing more complex molecules. In biology, the compound is studied for its potential effects on biological systems and its use in developing new drugs and therapies. In medicine, MFCD33022701 is explored for its therapeutic potential in treating various diseases. In industry, the compound is used in the production of materials, chemicals, and other products.
Mecanismo De Acción
The mechanism of action of MFCD33022701 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological and chemical effects, depending on the specific application of the compound.
Comparación Con Compuestos Similares
MFCD33022701 is unique compared to other similar compounds due to its specific properties and applications. Similar compounds may share some structural features but differ in their reactivity, stability, and potential uses. Some of the similar compounds include those with similar functional groups or molecular structures, but MFCD33022701 stands out due to its distinct characteristics and versatility.
Conclusion
MFCD33022701 is a compound with significant potential in various fields of science and industry Its unique properties and versatility make it a valuable compound for research and industrial applications
Propiedades
Fórmula molecular |
C16H19BrN2O |
---|---|
Peso molecular |
335.24 g/mol |
Nombre IUPAC |
5-bromo-4-(4-hexylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C16H19BrN2O/c1-2-3-4-5-6-12-7-9-13(10-8-12)15-16(17)19-14(11-20)18-15/h7-11H,2-6H2,1H3,(H,18,19) |
Clave InChI |
QCUBFPMXADVPGE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.